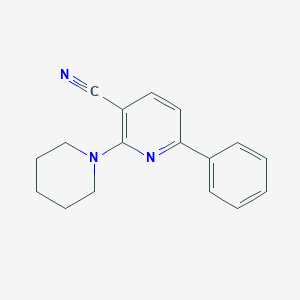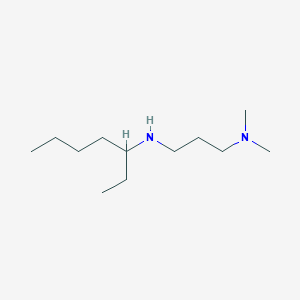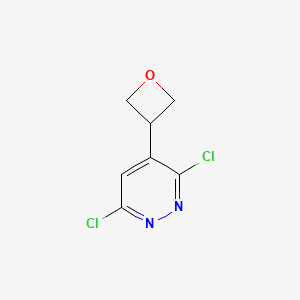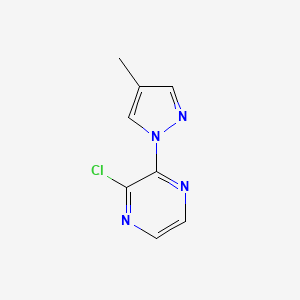
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a pyrazolyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazine and pyrazole rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution of the chloro group by the pyrazolyl group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The compound can be reduced to form the corresponding dihydropyrazine derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization: Catalysts like palladium or copper in the presence of suitable ligands.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazines.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Applications De Recherche Scientifique
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
Material Science:
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The pyrazine and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The chloro group can also play a role in modulating the compound’s reactivity and pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(1H-pyrazol-1-yl)pyrazine: Lacks the methyl group on the pyrazole ring.
3-(4-Methyl-1H-pyrazol-1-yl)pyridine: Contains a pyridine ring instead of a pyrazine ring.
2-Bromo-3-(4-methyl-1H-pyrazol-1-yl)pyrazine: Contains a bromo group instead of a chloro group.
Uniqueness
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of pyrazine and pyrazole rings provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C8H7ClN4 |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
2-chloro-3-(4-methylpyrazol-1-yl)pyrazine |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-12-13(5-6)8-7(9)10-2-3-11-8/h2-5H,1H3 |
Clé InChI |
VRABDAQYUIUJIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)C2=NC=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15277486.png)
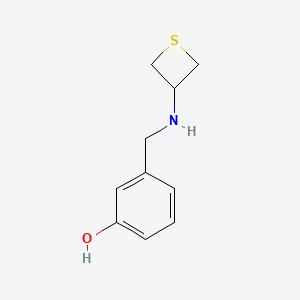


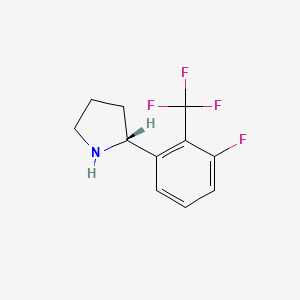
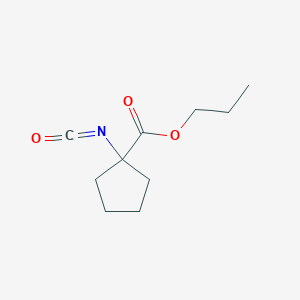
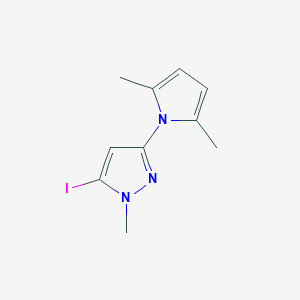
![3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B15277531.png)
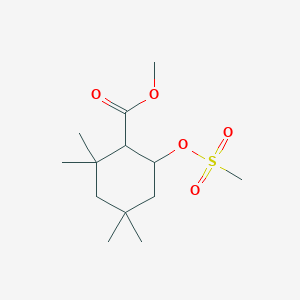
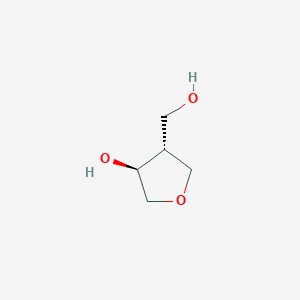
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
